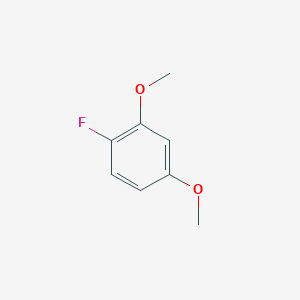

2,4-Dimethoxy-1-fluorobenzene

Vue d'ensemble

Description

2,4-Dimethoxy-1-fluorobenzene is a fluorinated aromatic compound with two methoxy groups attached to the benzene ring . It has a molecular formula of C8H9FO2 and a molecular weight of 156.15 g/mol .

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions. For instance, a variety of mono- and dimethoxyarene derivatives have been synthesized from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide . This reaction provided good to excellent yields of the desired methoxylated products .Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxy-1-fluorobenzene is confirmed by its molecular formula C8H9FO2 . X-ray crystallography has been used to confirm the structures of synthesized compounds.Chemical Reactions Analysis

The reactivity of these compounds can be diverse. For example, 1,4-difluoro-2,5-dimethoxybenzene was used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . The reactivity of 2,4-Dimethoxy-1-fluorobenzene could be inferred to be similar in terms of its potential to participate in nucleophilic aromatic substitution and electrophilic substitution reactions .Physical And Chemical Properties Analysis

2,4-Dimethoxy-1-fluorobenzene has a boiling point of 68-70°C/1mm, a density of 1.188g/mL at 25℃, and a refractive index of 1.51 . It is a liquid in form and pale yellow in color .Applications De Recherche Scientifique

Scientific Research Applications

2,4-Dimethoxy-1-fluorobenzene is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals was studied, revealing the effects of aggregation on the photophysical properties. These studies suggest that the physical and chemical properties of 2,4-Dimethoxy-1-fluorobenzene would also be influenced by its substituents and the molecular environment.

Commercial Availability

2,4-Dimethoxy-1-fluorobenzene is commercially available and can be purchased from various chemical suppliers . It is typically used for research purposes and not for human or veterinary use.

Mécanisme D'action

Target of Action

2,4-Dimethoxy-1-fluorobenzene, also known as 1-fluoro-2,4-dimethoxybenzene, is a benzene derivative. Its primary targets are aromatic compounds in organic synthesis . These aromatic compounds play a crucial role in various biochemical reactions, serving as the building blocks for a wide range of molecules.

Mode of Action

The compound interacts with its targets through a process known as Friedel-Crafts acylation . This reaction involves the formation of carbon-carbon bonds, which is a critical step in organic synthesis . The compound can also undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The Friedel-Crafts acylation and electrophilic aromatic substitution reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds . These reactions can affect downstream processes by introducing new functional groups to the aromatic compounds, thereby altering their chemical properties and reactivities.

Pharmacokinetics

The compound’s lipophilicity, indicated by its Log Po/w values, suggests good bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Dimethoxy-1-fluorobenzene’s action largely depend on the specific context of its use. In organic synthesis, the compound’s ability to undergo Friedel-Crafts acylation and electrophilic aromatic substitution can lead to the formation of a wide range of products with diverse properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethoxy-1-fluorobenzene. For instance, the Friedel-Crafts acylation requires more than stoichiometric amounts and strictly anhydrous conditions, and it produces corrosive acid wastes . Therefore, the reaction conditions and the nature of the catalysts used can greatly affect the outcome of the reactions .

Safety and Hazards

Propriétés

IUPAC Name |

1-fluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNEPOEZGFNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374316 | |

| Record name | 2,4-Dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-1-fluorobenzene | |

CAS RN |

17715-70-7 | |

| Record name | 1-Fluoro-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)

![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)